N,N-diethyl-4-(2-phenoxyethoxy)benzamide
Description
N,N-Diethyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the 4-position of the benzamide core and N,N-diethyl groups on the amide nitrogen.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
N,N-diethyl-4-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-10-12-18(13-11-16)23-15-14-22-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
QFMFRUXJSZWSLZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activity and Target Selectivity
Opioid Receptor Agonists
- ADL5859/ADL5747 : Act as μ-opioid agonists with biased signaling (analgesia without hyperlocomotion or receptor internalization). Their spirochromene-piperidine substituents confer peripheral Nav1.8 neuron selectivity .
- SNC80 : A δ-opioid agonist with a dimethylpiperazine substituent; induces receptor internalization and widespread tolerance due to receptor downregulation .
- ARM390 (N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) : A low-internalizing δ-agonist that causes tolerance via uncoupling from Ca2+ channels in dorsal root ganglia .
Enzyme Inhibitors
- Compound 23: Inhibits LMPTP, reversing high-fat diet-induced diabetes in mice. The quinolinyl-piperidine substituent enhances liver specificity .
- HPAPB (N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with lower toxicity (LD50 = 1.29 g/kg) compared to SAHA (LD50 = 0.77 g/kg) .
Structural Influence: The phenoxyethoxy group’s hydrophilicity might reduce metabolic stability compared to the lipophilic quinolinyl group in Compound 23, impacting bioavailability .
Pharmacokinetics and Metabolic Stability
Metabolic Insights: Ether linkages (e.g., phenoxyethoxy) may enhance solubility but increase susceptibility to oxidative metabolism compared to halogenated or aromatic substituents .
Structure-Activity Relationship (SAR) Trends
- Phenoxyethoxy vs. Heterocycles: Flexible ether groups improve water solubility but may reduce receptor affinity compared to planar heterocycles (e.g., isoxazole in 36b) .
- N,N-Diethyl Substitution : Consistently used across analogues to balance lipophilicity and amide stability .
- Biased Signaling : Bulky substituents (e.g., spirochromene in ADL5859) favor peripheral action and reduced central side effects .
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